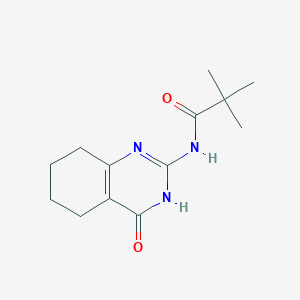
2,2-dimethyl-N-(4-oxo-3,4,5,6,7,8-hexahydro-2-quinazolinyl)propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2-dimethyl-N-(4-oxo-3,4,5,6,7,8-hexahydro-2-quinazolinyl)propanamide, commonly known as DMPQ, is a synthetic quinazoline derivative that has been used in scientific research for various applications. It is a small molecule that has a variety of biological activities, including anti-inflammatory, anti-cancer, and anti-viral effects. DMPQ has been studied extensively in laboratory settings and has been found to have a range of potential applications in scientific research.
Detaillierte Synthesemethode
Design of the Synthesis Pathway
The synthesis pathway for 2,2-dimethyl-N-(4-oxo-3,4,5,6,7,8-hexahydro-2-quinazolinyl)propanamide involves the condensation of 2,2-dimethylpropanamide with 4-oxo-3,4,5,6,7,8-hexahydro-2-quinazolinecarboxylic acid followed by reduction of the resulting imine to form the final product.
Starting Materials
2,2-dimethylpropanamide, 4-oxo-3,4,5,6,7,8-hexahydro-2-quinazolinecarboxylic acid, Sodium borohydride, Methanol, Hydrochloric acid
Reaction
Step 1: Dissolve 2,2-dimethylpropanamide and 4-oxo-3,4,5,6,7,8-hexahydro-2-quinazolinecarboxylic acid in methanol., Step 2: Add hydrochloric acid to the reaction mixture and stir for 2 hours at room temperature., Step 3: Add sodium borohydride to the reaction mixture and stir for an additional 2 hours at room temperature., Step 4: Quench the reaction with water and extract the product with ethyl acetate., Step 5: Purify the product by column chromatography to obtain 2,2-dimethyl-N-(4-oxo-3,4,5,6,7,8-hexahydro-2-quinazolinyl)propanamide.
Wissenschaftliche Forschungsanwendungen
DMPQ has been studied extensively for its potential applications in scientific research. It has been found to have anti-inflammatory, anti-cancer, and anti-viral effects. It has been used to investigate the mechanisms of action of various drugs and to develop new therapeutic agents. Additionally, it has been used in studies of the effects of drugs on the nervous system and in studies of the effects of drugs on the cardiovascular system.
Wirkmechanismus
The exact mechanism of action of DMPQ is not yet fully understood. However, it is believed to act through a variety of mechanisms, including inhibition of the production of proinflammatory cytokines, inhibition of cell proliferation, and induction of apoptosis. Additionally, it has been suggested that DMPQ may act as an anti-oxidant by scavenging reactive oxygen species.
Biochemische Und Physiologische Effekte
DMPQ has been found to have a variety of biochemical and physiological effects. It has been shown to inhibit the production of proinflammatory cytokines, such as TNF-α and IL-6, and to inhibit the proliferation of cancer cells. Additionally, it has been found to induce apoptosis in cancer cells and to inhibit the replication of viruses.
Vorteile Und Einschränkungen Für Laborexperimente
The use of DMPQ in laboratory experiments offers several advantages. It is a small molecule, which makes it easy to synthesize and manipulate. Additionally, it is highly soluble in aqueous solutions, which makes it easy to use in experiments. However, there are some limitations to its use in laboratory experiments. It has a relatively short half-life, which can limit its effectiveness in experiments that require long-term exposure to the compound. Additionally, it is not very stable in the presence of light or heat, which can limit its use in certain experiments.
Zukünftige Richtungen
There are several potential future directions for research involving DMPQ. One potential direction is to further investigate the mechanisms of action of the compound and to identify new therapeutic targets for its use. Additionally, further research could be conducted to determine the potential therapeutic uses of DMPQ in different diseases and conditions. Additionally, further research could be conducted to investigate the potential toxic effects of DMPQ and to develop safer formulations for its use in laboratory experiments. Finally, further research could be conducted to investigate the potential synergistic effects of DMPQ with other compounds or drugs.
Eigenschaften
IUPAC Name |
2,2-dimethyl-N-(4-oxo-5,6,7,8-tetrahydro-3H-quinazolin-2-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3O2/c1-13(2,3)11(18)16-12-14-9-7-5-4-6-8(9)10(17)15-12/h4-7H2,1-3H3,(H2,14,15,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMVCIXNVVCWNPY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)NC1=NC2=C(CCCC2)C(=O)N1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,2-dimethyl-N-(4-oxo-3,4,5,6,7,8-hexahydro-2-quinazolinyl)propanamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

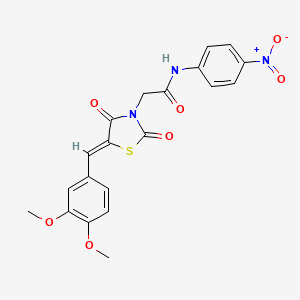
![2-((3-(2-(4-methoxyphenylsulfonamido)ethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(o-tolyl)acetamide](/img/structure/B2949929.png)
![2-[(5Z)-5-[(2-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanoic acid](/img/structure/B2949930.png)
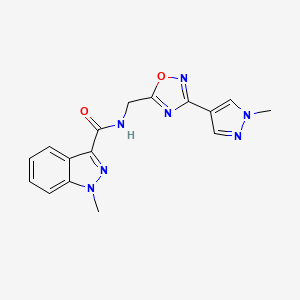

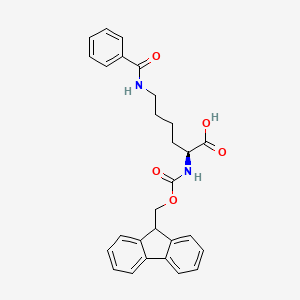
![2-{[(6-nitro-4H-1,3-benzodioxin-8-yl)methyl]sulfanyl}aniline](/img/structure/B2949935.png)
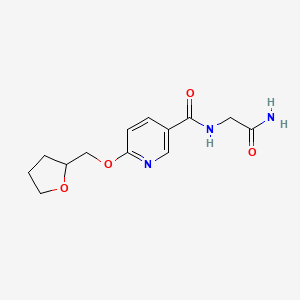
![2-{[1-[2-(cyclopropylamino)-2-oxoethyl]-5-(hydroxymethyl)-1H-imidazol-2-yl]thio}-N-(3,5-dimethylphenyl)acetamide](/img/structure/B2949939.png)
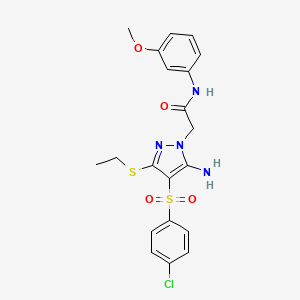
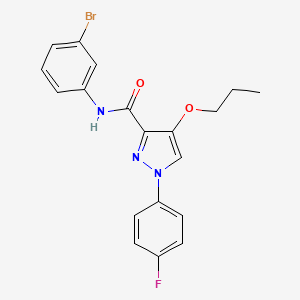
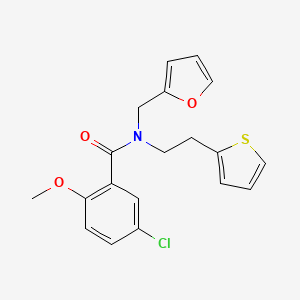

![2-((3-(3,4-dimethoxyphenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)-N-((tetrahydrofuran-2-yl)methyl)acetamide](/img/structure/B2949950.png)